molecular formula C15H20O B2745596 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran CAS No. 497820-22-1

6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran

Cat. No.: B2745596
CAS No.: 497820-22-1
M. Wt: 216.324
InChI Key: XIOOYALQQNYIFZ-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran is an organic compound with the molecular formula C15H20O It is a derivative of tetrahydropyran, featuring a phenyl group and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-3-(prop-1-en-2-yl)butanal with an acid catalyst to induce cyclization and form the tetrahydropyran ring. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of more saturated tetrahydropyran derivatives

    Substitution: Introduction of halogens or nitro groups on the phenyl ring

Scientific Research Applications

6-Methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: A stereoisomer with similar structural features but different spatial arrangement.

    Trans-Rose Oxide: Another compound with a similar tetrahydropyran ring but different substituents.

Uniqueness

6-Methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-2-phenyl-3-prop-1-en-2-yloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11(2)14-10-9-12(3)16-15(14)13-7-5-4-6-8-13/h4-8,12,14-15H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOOYALQQNYIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(O1)C2=CC=CC=C2)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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